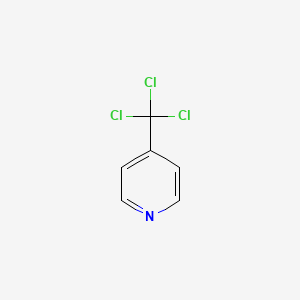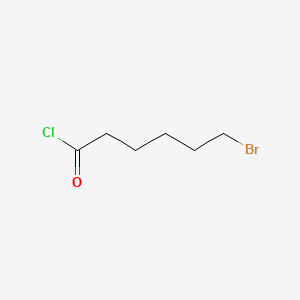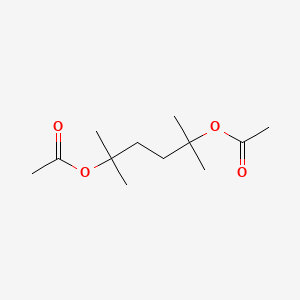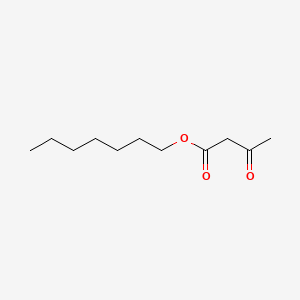
Dimethyl suberimidate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl suberimidate dihydrochloride is a chemical compound with the molecular formula C10H20N2O2·2HCl. It is commonly used as a homobifunctional cross-linking reagent for amino groups in proteins and other biomolecules. This compound is particularly useful in the field of biochemistry and molecular biology for studying protein-protein interactions and protein structure.
Mécanisme D'action
Target of Action
Dimethyl suberimidate dihydrochloride, also known as dimethyl octanediimidate dihydrochloride, primarily targets amino groups . It acts as a cross-linking agent for these amino groups .
Mode of Action
The compound interacts with its targets by forming amidine bonds . This interaction typically occurs in the pH range of 7.0-10.0 . The compound is a homobifunctional cross-linking reagent, meaning it can react with two identical functional groups, in this case, primary amines .
Biochemical Pathways
The compound is involved in the chemical modification of various proteins. For example, it has been used in the amidination of aldolase, glyceraldehyde-3-phosphate dehydrogenase, tryptophan synthetase B protein, L-arabinose isomerase, and the catalytic subunit of E. coli aspartate transcarbamylase . This results in the production of cross-linked proteins, with the reaction predominating within oligomers .
Result of Action
The primary result of the action of this compound is the formation of cross-linked proteins . This can have various effects at the molecular and cellular level, depending on the specific proteins involved and the context in which the compound is used.
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH and temperature. For instance, the compound is typically reacted with primary amines in the pH range of 7.0-10.0 . Additionally, it is sensitive to moisture and should be stored at 2-8°C . These factors need to be carefully controlled to ensure the effective use of the compound in biochemical research.
Analyse Biochimique
Biochemical Properties
Dimethyl suberimidate dihydrochloride acts as a cross-linking agent for amino groups, specifically targeting primary amines. This compound is particularly useful in the modification of proteins via amidation, allowing researchers to study protein structure and function. It interacts with enzymes such as tyrosinase, aldolase, glyceraldehyde-3-phosphate dehydrogenase, tryptophan synthetase B protein, L-arabinose isomerase, and the catalytic subunit of E. coli aspartate transcarbamylase . These interactions often result in the formation of cross-linked proteins, which can be analyzed to gain insights into protein conformation and enzyme activity.
Cellular Effects
This compound influences various cellular processes by cross-linking proteins within cells. This cross-linking can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the modification of tyrosinase with this compound can produce biocatalytic enzymatic flow-through detectors . Additionally, the cross-linking of proteins can impact cellular functions such as protein synthesis, degradation, and transport.
Molecular Mechanism
At the molecular level, this compound exerts its effects by forming amidine bonds with primary amines on proteins. This cross-linking can stabilize protein complexes, inhibit or activate enzymes, and alter gene expression. The compound’s ability to form stable amidine bonds makes it a powerful tool for studying protein interactions and enzyme mechanisms . For instance, the amidination of enzymes like aldolase and glyceraldehyde-3-phosphate dehydrogenase with this compound results in cross-linked proteins, providing valuable information about enzyme structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is readily hydrolyzed at neutral pH, which can affect its cross-linking efficiency . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in protein stability, enzyme activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively cross-link proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, such as skin and eye irritation . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid adverse outcomes in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include the modification of proteins via amidation. This process involves the interaction of the compound with enzymes and cofactors, leading to changes in metabolic flux and metabolite levels . The cross-linking of proteins by this compound can also affect metabolic pathways by stabilizing protein complexes and altering enzyme activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s ability to cross-link proteins also plays a role in its distribution, as it can form stable complexes with cellular proteins.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in cross-linking proteins and studying protein interactions within different cellular environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl suberimidate dihydrochloride is synthesized through the reaction of suberic acid with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:
Esterification: Suberic acid is reacted with methanol to form dimethyl suberate.
Amidination: Dimethyl suberate is then reacted with ammonia to form dimethyl suberimidate.
Hydrochloride Formation: Finally, dimethyl suberimidate is treated with hydrochloric acid to produce this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl suberimidate dihydrochloride primarily undergoes amidination reactions, where it reacts with primary amines to form amidine bonds. This reaction is typically carried out in the pH range of 7.0-10.0 .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues in proteins.
Major Products Formed
The major products formed from the reaction of this compound with primary amines are cross-linked proteins or other biomolecules with amidine bonds .
Applications De Recherche Scientifique
Dimethyl suberimidate dihydrochloride has a wide range of applications in scientific research:
Biochemistry: It is used as a cross-linking agent to study protein-protein interactions and protein structure.
Molecular Biology: It is employed in the modification of enzymes, such as tyrosinase, to produce biocatalytic enzymatic flow-through detectors.
Medicine: It has been used in the treatment of avian myeloblastosis virus.
Comparaison Avec Des Composés Similaires
Dimethyl suberimidate dihydrochloride is unique in its ability to form stable amidine bonds with primary amines. Similar compounds include:
Dimethyl adipimidate dihydrochloride: Another homobifunctional cross-linking reagent with a shorter carbon chain.
Dimethyl pimelimidate dihydrochloride: Similar to this compound but with a different carbon chain length.
Dimethyl 3,3′-dithiopropionimidate dihydrochloride: Contains sulfur atoms in its structure, providing different reactivity.
This compound is preferred in certain applications due to its specific reactivity and stability under physiological conditions .
Propriétés
Numéro CAS |
34490-86-3 |
|---|---|
Formule moléculaire |
C10H21ClN2O2 |
Poids moléculaire |
236.74 g/mol |
Nom IUPAC |
dimethyl octanediimidate;hydrochloride |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-13-9(11)7-5-3-4-6-8-10(12)14-2;/h11-12H,3-8H2,1-2H3;1H |
Clé InChI |
DASMEZATWQCXPC-UHFFFAOYSA-N |
SMILES |
COC(=N)CCCCCCC(=N)OC.Cl.Cl |
SMILES canonique |
COC(=N)CCCCCCC(=N)OC.Cl |
Key on ui other cas no. |
34490-86-3 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethyl suberimidate dihydrochloride interact with its target and what are the downstream effects?
A1: this compound primarily targets primary amines, such as those found in lysine residues of proteins [, , ]. It reacts with these amines to form covalent crosslinks, effectively "bridging" the amine groups together. This crosslinking has significant downstream effects, including:
- Protein Structure Analysis: Crosslinking proteins within a complex can reveal spatial proximity and aid in understanding protein-protein interactions. For example, DMS was used to study the structure of avian myeloblastosis virus (AMV), revealing a cross-linked protein complex with a molecular weight of 50,000 daltons [].
- Enhanced Extraction: DMS's ability to crosslink with DNA allows for its utilization in DNA extraction methods. By employing amine-conjugated magnetic beads, DMS-DNA complexes can be rapidly isolated [].
Q2: Can this compound be used to study chromatin structure?
A2: Yes, this compound has been successfully used to study chromatin structure []. Researchers used DMS alongside methyl-4-mercaptobutyrimidate (MMB) to crosslink histone H1 polymers within nuclei and extended chromatin. The analysis of the resulting H1 homopolymers provided evidence for the organization of nucleosomal chains into repeating oligonucleosomal units, each containing 12 nucleosomes. This finding suggests a higher-order organization of chromatin beyond the nucleosome level.
Q3: Are there any advantages to using this compound for DNA extraction?
A3: Yes, utilizing this compound for magnetic bead-based cfDNA extraction offers several advantages []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-](/img/structure/B1266071.png)




